3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a quinoxaline derivative with a molecular formula of C11H12N2O2. This compound is part of a broader class of quinoxaline derivatives known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the condensation of 3,4-dihydroquinoxalin-2-one with a suitable propanamide derivative. The reaction is often carried out under mild conditions, using catalysts such as acids or bases to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are mixed in reactors under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoxaline ring, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propionic acid
- 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide .
Uniqueness
What sets 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(15)6-5-9-11(16)14-8-4-2-1-3-7(8)13-9/h1-4H,5-6H2,(H2,12,15)(H,14,16) |
InChI Key |
GOEQNRUPEDVSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.